SN-23862
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Overview
Description
SN-23862, also known as 5-[bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, is a bioreductive agent with potential anticancer activity. It is an analogue of CB-1954, a dinitrobenzamide aziridine with nitrogen mustard. This compound is a prodrug that is activated by enzymatic nitroreduction in tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-23862 involves the reaction of 5-amino-2,4-dinitrobenzamide with bis(2-chloroethyl)amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
SN-23862 undergoes several types of chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amines under specific conditions.
Substitution: The chloroethyl groups can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major products formed are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
SN-23862 has several scientific research applications, including:
Cancer Research: It is used as a prodrug in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.
Biochemistry: this compound is used to study the mechanisms of bioreductive activation and the effects of hypoxia on drug activation.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and metabolism of bioreductive agents.
Mechanism of Action
SN-23862 exerts its effects through enzymatic nitroreduction. The compound is reduced by nitroreductase enzymes in hypoxic tumor cells, leading to the formation of cytotoxic metabolites. These metabolites cause DNA cross-linking and cell death. The primary molecular targets are the DNA strands, and the pathways involved include the activation of DNA damage response mechanisms .
Comparison with Similar Compounds
Similar Compounds
CB-1954: A dinitrobenzamide aziridine with nitrogen mustard, similar in structure and function to SN-23862.
PR-104: Another hypoxia-activated prodrug used in cancer therapy.
Uniqueness of this compound
This compound is unique due to its superior cytotoxic potency and diffusion properties compared to CB-1954. It has shown higher bystander efficiency in multicellular layers and tumor xenografts, making it a promising candidate for cancer therapy .
Properties
CAS No. |
142439-61-0 |
---|---|
Molecular Formula |
C11H12Cl2N4O5 |
Molecular Weight |
351.14 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C11H12Cl2N4O5/c12-1-3-15(4-2-13)9-5-7(11(14)18)8(16(19)20)6-10(9)17(21)22/h5-6H,1-4H2,(H2,14,18) |
InChI Key |
DQMALWRRERBILB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1N(CCCl)CCCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Canonical SMILES |
C1=C(C(=CC(=C1N(CCCl)CCCl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
142439-61-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(N,N-bis(2-chloroethyl)amino)-2,4-dinitrobenzamide SN 23862 SN-23862 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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